(-)-Halosaline

Description

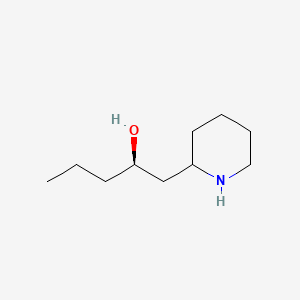

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C10H21NO |

|---|---|

Poids moléculaire |

171.28 g/mol |

Nom IUPAC |

(2R)-1-piperidin-2-ylpentan-2-ol |

InChI |

InChI=1S/C10H21NO/c1-2-5-10(12)8-9-6-3-4-7-11-9/h9-12H,2-8H2,1H3/t9?,10-/m1/s1 |

Clé InChI |

UNJGJWVJJMZDOT-QVDQXJPCSA-N |

SMILES isomérique |

CCC[C@H](CC1CCCCN1)O |

SMILES canonique |

CCCC(CC1CCCCN1)O |

Origine du produit |

United States |

Natural Isolation and Bio Sourcing Research of Halosaline

Discovery and Isolation from Haloxylon salicornicum

(-)-Halosaline was first identified as a natural product isolated from the desert shrub Haloxylon salicornicum (Moq.) Bunge ex Boiss. researchgate.netresearchgate.net The initial discovery and isolation were reported in 1967 by a team of researchers including K.H. Michel, F. Sandberg, F. Haglid, and T. Norin in the publication Acta Pharmaceutica Suecica. nih.govingentaconnect.com This plant, a member of the Amaranthaceae family, is a woody, succulent shrub adapted to the harsh conditions of sandy and stony deserts in North Africa, the Arabian Peninsula, and parts of Asia. agronowair.comresearchgate.net

Subsequent phytochemical analyses of H. salicornicum have consistently confirmed the presence of halosaline among a suite of other alkaloids. researchgate.net A gas chromatography-mass spectrometry (GC-MS) analysis of the plant's aerial parts identified halosaline as one of the major alkaloidal constituents, with a relative abundance of more than 5% of the total alkaloids. researchgate.netresearchgate.net This research underscores H. salicornicum as the primary natural source of this compound. The initial studies laid the groundwork for further investigation into the chemical profile of this unique desert plant.

Table 1: Major Alkaloids Identified in Haloxylon salicornicum

| Alkaloid | Chemical Class | Note |

|---|---|---|

| This compound | Piperidine (B6355638) | A major constituent. researchgate.net |

| Haloxynine | Piperidine | A major constituent. researchgate.net |

| Haloxine | Piperidine | A major constituent. researchgate.net |

| Anabasine | Piperidine | A major constituent. researchgate.net |

| Smipine | Piperidine | A major constituent. researchgate.net |

| Hordenine | Phenethylamine | Previously reported in the genus. researchgate.net |

Ecological Context of Halophyte-Derived Alkaloids

Haloxylon salicornicum is a halophyte, a plant species adapted to survive in environments with high salinity and extreme arid conditions. researchgate.neticar.org.in The production of secondary metabolites, such as alkaloids, is a key adaptive strategy for these plants. The primary ecological role of alkaloids like this compound in H. salicornicum is believed to be chemical defense. researchgate.netresearchgate.net

These compounds can deter feeding by insects and mammalian herbivores, protecting the plant in an ecosystem where resources are scarce. researchgate.net The structural similarities of halosaline to other toxic piperidine alkaloids suggest a potent defensive function, which is crucial for the plant's survival and reproductive success in its native habitat. ingentaconnect.com The presence of a complex mixture of alkaloids likely provides a broad spectrum of defense against various herbivores. This chemical arsenal (B13267) is a critical component of the plant's ability to thrive in the challenging desert biome. agronowair.com

Strain-Specific and Environmental Factors Influencing Natural Abundance Research

The concentration and composition of alkaloids, including this compound, in Haloxylon salicornicum are not uniform and are influenced by both genetic and environmental factors. Research has demonstrated considerable genetic diversity among different populations and genotypes of H. salicornicum. gonbad.ac.irnih.govsemanticscholar.org Studies using molecular markers have revealed high genetic variation within populations, suggesting that different strains or accessions of the plant exist. nih.govresearchgate.net

This genetic variability likely leads to chemotypic variation, meaning that different strains may produce different quantities or profiles of secondary metabolites. For instance, a study of 65 accessions of H. salicornicum in India showed extensive variations in growth attributes and yield, which implies potential differences in their phytochemical composition. researchgate.netresearchgate.net

Environmental conditions also play a crucial role. As a desert plant, H. salicornicum is subject to significant abiotic stresses, such as drought and high soil salinity. icar.org.in The plant's response to these stressors can modulate its secondary metabolism. For example, rainfall patterns and soil properties, including nutrient and water availability, have been shown to significantly affect the growth and community structure of H. salicornicum. nih.govresearchgate.net It is hypothesized that such environmental pressures can trigger changes in the production of defensive compounds like alkaloids, although specific research linking these factors directly to this compound abundance is an area for further study.

Methodologies for Natural Product Extraction and Purification for Academic Study

The isolation of this compound from Haloxylon salicornicum for academic research involves standard and advanced techniques for natural product chemistry. The process begins with the collection and preparation of plant material, typically the aerial parts, which are dried and ground into a powder.

A common approach for alkaloid extraction is solvent extraction. This can be performed using an acidified ethanol (B145695) or methanol (B129727) solution to convert the alkaloids into their salt form, enhancing their solubility. One documented method for extracting alkaloids from H. salicornicum involves macerating the defatted plant powder in a solution of 10% ethanol and acetic acid.

Following extraction, the crude extract undergoes a series of purification steps. A typical workflow includes:

Acid-Base Partitioning: The pH of the acidic extract is adjusted to an alkaline value (e.g., pH 9 with ammonium (B1175870) hydroxide) to precipitate the free alkaloids. This mixture is then partitioned with an immiscible organic solvent, such as chloroform, to separate the alkaloids from water-soluble impurities. This step is often repeated multiple times to maximize the yield.

Solvent Removal: The organic solvent containing the alkaloids is concentrated under reduced pressure using a rotary evaporator.

Chromatographic Separation: The resulting crude alkaloid mixture is then subjected to chromatographic techniques to isolate individual compounds. Thin-Layer Chromatography (TLC) is often used for preliminary analysis and to identify the different components. For preparative isolation, Column Chromatography is employed, using stationary phases like silica (B1680970) gel or alumina (B75360) and a gradient of mobile phase solvents to separate the compounds based on their polarity.

Final Purification and Identification: Fractions containing the target compound, this compound, are collected and may be further purified by techniques like recrystallization. The structure and purity of the isolated compound are then confirmed using analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

Advanced Asymmetric Synthesis Methodologies of Halosaline and Analogues

Total Synthesis Approaches to (-)-Halosaline

Multiple strategies have been devised for the total synthesis of this compound, each employing a unique approach to control the stereochemistry of the two chiral centers. These methods often serve as a platform to showcase the utility of novel synthetic transformations.

Ellman's Sulfinamide Chemistry in Asymmetric Synthesis of this compound and (-)-8-Epihalosaline

The use of tert-butanesulfinamide, a chiral ammonia (B1221849) equivalent developed by Ellman, has proven to be a versatile and powerful tool in asymmetric synthesis. sigmaaldrich.comyale.edu This methodology has been successfully applied to the synthesis of both this compound and its diastereomer, (-)-8-epihalosaline. sigmaaldrich.comacs.org The core of this strategy relies on the diastereoselective addition of nucleophiles to N-tert-butanesulfinyl imines, where the chiral sulfinyl group effectively directs the approach of the incoming nucleophile. sigmaaldrich.com

A key development in this area was the application of metalloenamines derived from N-sulfinyl imines for the highly diastereoselective addition to aldehydes, which provides access to both syn- and anti-1,3-amino alcohols. acs.orgresearchgate.net The subsequent reduction of the resulting β-hydroxy N-sulfinyl imines can be controlled to yield either diastereomer of the 1,3-amino alcohol with high selectivity. acs.org This approach was instrumental in the convergent and efficient asymmetric syntheses of (-)-8-epihalosaline and this compound. acs.orgsci-hub.se The versatility of Ellman's sulfinamide is highlighted by its ability to produce all possible stereoisomers through chirality induction and transfer mechanisms. nih.gov

The general applicability of tert-butanesulfinamide chemistry is underscored by its use in the synthesis of a wide array of chiral amines and its scalability for industrial applications. sigmaaldrich.comyale.edu

| Synthetic Target | Key Reagent | Key Transformation | Stereochemical Outcome |

| This compound | (R)-tert-Butanesulfinamide | Diastereoselective addition of a metalloenamine to an aldehyde | High diastereoselectivity for the syn-1,3-amino alcohol precursor |

| (-)-8-Epihalosaline | (R)-tert-Butanesulfinamide | Diastereoselective addition of a metalloenamine to an aldehyde followed by selective reduction | High diastereoselectivity for the anti-1,3-amino alcohol precursor |

Organocatalytic Stereoselective Approaches

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, offering an alternative to metal-based catalysts. nih.govthieme-connect.com These small organic molecules can catalyze reactions with high enantioselectivity and stereoselectivity under mild conditions. nih.gov

One of the most successful organocatalytic approaches to this compound involves a proline-catalyzed sequential α-aminoxylation/α-amination reaction. rsc.orgrsc.org This method allows for the practical and efficient synthesis of substituted piperidine (B6355638) alkaloids with high enantio- and diastereomeric excess. rsc.orgrsc.org The strategy is flexible, enabling the synthesis of both syn- and anti-1,3-amino alcohols by simply changing the enantiomer of proline used in the key step. rsc.org This methodology has been extended to the synthesis of various other alkaloids. thieme-connect.comthieme-connect.com

Proline, a simple amino acid, is a highly effective bifunctional organocatalyst. libretexts.org Its ability to form enamines and iminium ions with carbonyl compounds allows it to catalyze a wide range of asymmetric transformations, including aldol (B89426) reactions, Mannich reactions, and α-functionalizations. nih.govlibretexts.org

In the context of this compound synthesis, L-proline catalyzes the α-aminoxylation of an aldehyde with nitrosobenzene, followed by an α-amination. rsc.org This sequence, coupled with a Horner-Wadsworth-Emmons (HWE) olefination, establishes the key stereocenters of the molecule with excellent control. rsc.orgrsc.org The choice of L- or D-proline dictates the stereochemical outcome of the 1,3-amino alcohol moiety, demonstrating the power of this organocatalytic approach. thieme-connect.com This strategy has been applied to the formal synthesis of other piperidine and related alkaloids. thieme-connect.com

| Catalyst | Key Reaction Sequence | Significance |

| L-Proline | α-Aminoxylation/α-amination followed by HWE olefination | High enantio- and diastereoselectivity in the formation of the 1,3-amino alcohol precursor to this compound. |

| D-Proline | α-Aminoxylation/α-amination | Access to the diastereomeric anti-1,3-amino alcohol, showcasing stereochemical flexibility. |

Ring-Closing Metathesis (RCM) Strategies in Piperidine Ring Construction for this compound

Ring-closing metathesis (RCM) has become a cornerstone of modern organic synthesis for the construction of cyclic systems, including the piperidine ring of this compound. psu.edu This powerful reaction, often catalyzed by ruthenium complexes, allows for the formation of carbon-carbon double bonds under mild conditions and with high functional group tolerance. clockss.orgnobelprize.org

Several total syntheses of this compound have utilized RCM as a key step to construct the piperidine core. researchgate.nettandfonline.com The general approach involves the synthesis of a diene precursor containing the necessary stereocenters, which then undergoes intramolecular cyclization via RCM.

| Catalyst Type | RCM Approach | Key Intermediate |

| Grubbs' Ruthenium Catalysts | Standard RCM | Acyclic diene with pre-installed stereocenters |

| Ruthenium Olefin Metathesis Catalysts | Ring-Opening/Ring-Closing Metathesis (ROM-RCM) | Strained bicyclic alkene |

Iterative Asymmetric Allylation Routes to this compound and Diastereomers

An iterative asymmetric allylation strategy has been successfully employed for the synthesis of both this compound and (-)-8-epihalosaline. researchgate.netgoogle.ca This approach builds the carbon skeleton and sets the stereocenters in a stepwise manner.

The synthesis commences with an asymmetric allylation of an aldehyde, such as the Keck asymmetric allylation, to install the first stereocenter. researchgate.netresearchgate.net Subsequent functional group manipulations and a second allylation reaction establish the second stereocenter. The resulting diene is then subjected to ring-closing metathesis to form the piperidine ring. researchgate.net This iterative approach provides a flexible and controlled route to the target molecules and their diastereomers. researchgate.netgoogle.ca The use of Cr-mediated catalytic asymmetric allylation has also been explored for the iterative synthesis of polyol structures, a strategy that could be adapted for piperidine alkaloid synthesis. nih.gov

| Key Reaction | Catalyst/Reagent System | Purpose |

| Keck Asymmetric Allylation | (S,S)-BINOL/Ti(OiPr)₄ and allyltri-n-butyltin | To establish the initial stereocenter with high enantioselectivity. researchgate.net |

| Ring-Closing Metathesis (RCM) | Grubbs' Catalyst | To construct the 2,6-disubstituted piperidine ring. researchgate.netresearchgate.net |

Nitroso Diels-Alder Cycloaddition Approaches to Piperidine Alkaloid Precursors

The nitroso Diels-Alder reaction is a powerful tool for the construction of the 1,2-oxazine ring, which serves as a versatile precursor to the piperidine core of various alkaloids. researchgate.net This cycloaddition has been applied in synthetic approaches to piperidine alkaloids, including the precursor to 8-epihalosaline. acs.orgnih.gov

A notable application involves a sequence starting with a nitroso Diels-Alder cycloaddition followed by a ring-rearrangement metathesis. acs.orgnih.gov This strategy was utilized in the total synthesis of (±)-8-epihalosaline. acs.org The methodology provides a general route for the stereoselective synthesis of 2-(2-hydroxyalkyl)piperidine alkaloids. nih.gov The reaction typically involves an acyl-nitroso–diene [4+2] cycloaddition to form the key heterocyclic intermediate. rsc.org The versatility of C-nitroso compounds, such as acylnitroso derivatives, as dienophiles allows for the production of various substituted 3,6-dihydro-1,2-oxazines in a single step. researchgate.net These cycloadducts can then be elaborated into the target piperidine structures. nih.gov For instance, research has described synthetic approaches to racemic porantheridine (B1254037) and 8-epihalosaline using this cycloaddition/ring-rearrangement metathesis sequence. universite-paris-saclay.frresearchgate.net

| Reaction Type | Key Intermediates | Target Precursor | References |

| Nitroso Diels-Alder Cycloaddition | 1,2-oxazine, N-alkoxy bicyclic lactam | (±)-8-Epihalosaline | acs.orgnih.govnih.gov |

| Ring-Rearrangement Metathesis | 3,6-dihydro-1,2-oxazines | Piperidine alkaloids | researchgate.netuniversite-paris-saclay.frresearchgate.net |

Bisnucleophilic Substitution Methodologies

A stereoselective total synthesis of several piperidine alkaloids, including this compound, has been successfully achieved utilizing a bisnucleophilic substitution as the key strategic step. thieme-connect.comd-nb.info This methodology provides a direct and efficient route to the core structure of these natural products. researchgate.net

In this approach, benzylamine (B48309) is employed as a key reagent in the bisnucleophilic substitution reaction. thieme-connect.comthieme-connect.com This method has proven effective for the synthesis of not only this compound but also other alkaloids such as (+)-connine, (+)-β-conhydrine, and (+)-8-ethylnorlobelol, demonstrating its utility as a synthetic tool for accessing this class of compounds. thieme-connect.comd-nb.inforesearchgate.net

Intramolecular C-H Amination Routes

A stereocontrolled and concise synthesis of (±)-halosaline has been developed using an intramolecular C-H amination reaction as the cornerstone of the strategy. kib.ac.cnglobalauthorid.comdntb.gov.ua This modern synthetic method offers an efficient way to construct the piperidine ring system.

The synthesis commences from 7-octen-4-ol (B1618570) and employs a rhodium-catalyzed intramolecular C-H amination of a sulfamate (B1201201) ester. researchgate.net This key step proceeds with both chemo- and diastereoselectivity. researchgate.net The resulting six-membered sulfamidate is then carried forward through subsequent reactions, including ring-closing metathesis and a final SN2 displacement, to yield the target molecule, (±)-halosaline. researchgate.netsemanticscholar.org

| Key Reaction | Catalyst | Starting Material | Product | References |

| Intramolecular C-H Amination | Rhodium-based catalyst | 7-octen-4-ol derived sulfamate ester | (±)-Halosaline | kib.ac.cnglobalauthorid.comresearchgate.net |

Synthetic Pathways to (-)-8-Epihalosaline

Multiple synthetic strategies have been developed to access (-)-8-epihalosaline, a diastereomer of this compound. researchgate.net One prominent route employs an iterative asymmetric allylation and ring-closing metathesis (RCM) strategy. researchgate.net Another successful approach involved the use of Ellman's chiral tert-butanesulfinamide auxiliary to guide the asymmetric synthesis. sigmaaldrich.comsigmaaldrich.com

A sequence involving a nitroso Diels-Alder cycloaddition followed by a ring-rearrangement metathesis has been applied to the total synthesis of racemic (±)-8-epihalosaline. acs.org The asymmetric synthesis of both this compound and (-)-8-epihalosaline has also been accomplished from a common intermediate, highlighting the efficiency of modern synthetic design. sigmaaldrich.comresearchgate.net

Stereodivergent Synthesis of this compound Precursors and Analogues

Stereodivergent synthesis provides an efficient pathway to access multiple stereoisomers of a target molecule from a common starting material. scispace.comua.es This strategy has been applied to the synthesis of piperidine alkaloids, including precursors to halosaline. scispace.com

One reported methodology focuses on the diastereodivergent allylation of an N-alkoxy bicyclic lactam, which is itself derived from a nitroso Diels-Alder cycloadduct. nih.gov This approach allows for the controlled synthesis of different diastereomers by varying the reaction conditions or reagents. scispace.com Such strategies are crucial for creating libraries of related compounds and for confirming the absolute configuration of natural products. The convergent and efficient asymmetric syntheses of both this compound and its diastereomer, (-)-8-epihalosaline, have been accomplished, showcasing the power of stereodivergent methods. researchgate.net

Development of Novel Chiral Auxiliaries and Reagents for this compound Synthesis

The development and application of novel chiral auxiliaries are central to modern asymmetric synthesis. numberanalytics.com In the synthesis of this compound and its stereoisomers, chiral sulfinamides have proven to be particularly effective. acs.org

Enantiopure 2-methyl-2-propanesulfinamide, commonly known as tert-butanesulfinamide or Ellman's auxiliary, has been extensively used as a versatile chiral ammonia equivalent. sigmaaldrich.com This auxiliary is condensed with aldehydes or ketones to form tert-butanesulfinyl imines. sigmaaldrich.com The sulfinyl group then directs the stereoselective addition of nucleophiles, after which it can be cleanly removed to furnish the desired chiral amine product. sigmaaldrich.com Ellman's research group specifically reported the asymmetric syntheses of both this compound and (-)-8-epihalosaline using this powerful methodology. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The use of tert-butanesulfinamide enables the reliable and highly diastereoselective synthesis of the amino alcohol core of these alkaloids. researchgate.net

| Auxiliary/Reagent Type | Specific Example | Application | References |

| Chiral Sulfinamide | (R)- or (S)-tert-Butanesulfinamide (Ellman's Auxiliary) | Asymmetric synthesis of the amine core | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Chiral Ligands | Schiff bases | Metal-catalyzed asymmetric reactions | sfu.ca |

| Chiral Alcohols | Menthol, Diacetone-d-glucose | Diastereoselective preparation of sulfinates | acs.org |

Stereochemical Elucidation and Chiral Purity Studies of Halosaline

Absolute and Relative Stereochemistry Determination Methodologies

The determination of the absolute and relative stereochemistry of (-)-Halosaline involves establishing the spatial arrangement of substituents at its chiral centers. wikipedia.org The absolute configuration refers to the 3D arrangement of atoms of a chiral molecule, while the relative configuration describes the arrangement of different stereocenters within the same molecule. libretexts.orguou.ac.in

A variety of techniques are employed to elucidate the stereochemistry of molecules like this compound. X-ray crystallography provides a definitive method for determining absolute configuration by mapping the electron density of a crystalline sample. wikipedia.org However, obtaining suitable crystals can be a significant challenge.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining relative stereochemistry. nmrwiki.org By analyzing coupling constants (e.g., ³JHH) and through-space interactions (e.g., Nuclear Overhauser Effect, NOE), the relative orientation of protons and other nuclei can be established. nmrwiki.org For instance, the relative stereochemistry of 1,3-diols can be determined by analyzing the ¹³C NMR shifts of their acetonide derivatives. nmrwiki.org

The Mosher's method is a widely used NMR-based technique for determining the absolute configuration of chiral alcohols and amines. usm.edunih.gov This method involves the formation of diastereomeric esters or amides with a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). usm.edunih.gov By comparing the ¹H NMR chemical shifts of these diastereomers, the absolute configuration of the stereocenter can be deduced. nih.gov

In the context of synthesizing this compound, the stereochemistry of synthetic intermediates is often confirmed using these methods. For example, the total synthesis of this compound has been used to verify or correct proposed structures, particularly concerning relative or absolute stereochemistry. researchgate.net

Enantioselective Synthesis and Purity Assessment Techniques

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule, which is critical for compounds with biological activity as different enantiomers can have distinct physiological effects. wikipedia.org Several strategies have been developed for the enantioselective synthesis of this compound.

One common approach involves the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.org Ellman's tert-butanesulfinamide has been effectively used as a chiral auxiliary in the asymmetric synthesis of this compound. sigmaaldrich.com This method involves the condensation of the auxiliary with an aldehyde to form a chiral sulfinylimine, which then undergoes diastereoselective addition of a nucleophile. sigmaaldrich.com Subsequent removal of the auxiliary yields the desired chiral amine. sigmaaldrich.com

Organocatalysis provides another powerful tool for enantioselective synthesis. Proline-catalyzed reactions, for instance, have been employed in the synthesis of key intermediates for this compound. acs.org Ruthenium-catalyzed ring-rearrangement metathesis has also been utilized in a concise asymmetric synthesis of this compound. dntb.gov.uaresearchgate.net

Assessing the enantiomeric purity of the final product and intermediates is a crucial step. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases is a primary technique for separating and quantifying enantiomers. skpharmteco.comchromatographyonline.com Chiral Gas Chromatography (GC) is also used for this purpose. skpharmteco.comresearchgate.net Capillary Electrophoresis (CE) with cyclodextrin-based chiral selectors has emerged as a highly efficient method for determining the enantiomeric purity of pharmaceuticals. mdpi.com

Table 1: Techniques for Enantioselective Synthesis and Purity Assessment of this compound

| Technique | Purpose | Description | References |

|---|---|---|---|

| Chiral Auxiliaries (e.g., Ellman's Sulfinamide) | Enantioselective Synthesis | A chiral molecule is temporarily incorporated to control the stereochemical outcome of reactions. | wikipedia.orgsigmaaldrich.com |

| Organocatalysis | Enantioselective Synthesis | Uses small organic molecules as catalysts to induce enantioselectivity. | acs.org |

| Ruthenium-Catalyzed Metathesis | Enantioselective Synthesis | A metal-catalyzed reaction for the formation of carbon-carbon double bonds, enabling stereocontrolled synthesis. | dntb.gov.uaresearchgate.net |

| Chiral HPLC | Purity Assessment | Separates enantiomers on a column with a chiral stationary phase for quantification. | skpharmteco.comchromatographyonline.com |

| Chiral GC | Purity Assessment | Separates volatile enantiomers in the gas phase using a chiral column. | skpharmteco.comresearchgate.net |

| Chiral Capillary Electrophoresis | Purity Assessment | Separates enantiomers based on their differential migration in an electric field in the presence of a chiral selector. | mdpi.com |

Diastereoselective Control in Synthetic Pathways

Many synthetic routes towards this compound involve the creation of multiple stereocenters. Diastereoselective control, the preferential formation of one diastereomer over others, is therefore a critical aspect of these syntheses. numberanalytics.com

The use of chiral auxiliaries, as mentioned earlier, is a powerful strategy for achieving high diastereoselectivity. The tert-butanesulfinyl group in Ellman's auxiliary, for example, acts as a potent chiral directing group, leading to products with high diastereoselectivity upon nucleophilic addition to the sulfinylimine. sigmaaldrich.com

Substrate-controlled diastereoselection is another important strategy. In this approach, a pre-existing chiral center in the molecule directs the stereochemical outcome of subsequent reactions. Iterative asymmetric allylation followed by a ring-closing metathesis (RCM) strategy has been successfully employed in the total synthesis of this compound and its epimer, (-)-8-epi-halosaline, demonstrating excellent diastereocontrol. researchgate.netresearchgate.net Similarly, iterative asymmetric dihydroxylation has been used to generate multiple stereoisomers with high enantiomeric enhancement, which were then converted to various piperidine (B6355638) alkaloids, including this compound. figshare.comacs.org

The choice of reagents and reaction conditions also plays a crucial role in controlling diastereoselectivity. For instance, in aldol (B89426) reactions, the geometry of the enolate (Z or E) can significantly influence the stereochemical outcome. wikipedia.org Chelation control, where a metal ion coordinates to multiple functional groups in the substrate, can also enforce a specific conformation, leading to high diastereoselectivity. msu.edu

Table 2: Strategies for Diastereoselective Control in the Synthesis of this compound

| Strategy | Description | Example Application | References |

|---|---|---|---|

| Chiral Auxiliaries | A covalently attached chiral group directs the stereochemical outcome of a reaction. | Use of Ellman's tert-butanesulfinamide to direct nucleophilic addition. | sigmaaldrich.com |

| Substrate Control | A pre-existing stereocenter in the substrate influences the formation of new stereocenters. | Iterative asymmetric allylation/RCM and asymmetric dihydroxylation. | researchgate.netresearchgate.netfigshare.comacs.org |

| Reagent Control | The stereochemistry of the product is determined by the chiral reagent used. | Use of chiral reducing agents or catalysts. | numberanalytics.com |

| Chelation Control | A metal ion coordinates to the substrate, locking it into a specific conformation that favors one diastereomeric product. | Not explicitly detailed for this compound but a general principle. | msu.edu |

Molecular Mechanisms of Biological Interactions of Halosaline

Research into Interactions with Nicotinic Acetylcholine (B1216132) Receptors

The primary molecular targets identified for (-)-Halosaline are nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems. Research utilizing electrophysiological techniques, such as two-electrode voltage-clamp recordings in Xenopus oocytes expressing specific nAChR subtypes, has provided detailed insights into this interaction.

Studies have demonstrated that this compound acts as a partial agonist at the human α7 nAChR subtype. As a partial agonist, it binds to the receptor and elicits a response that is lower than that of the full endogenous agonist, acetylcholine. The compound displays a concentration-dependent effect, with an EC₅₀ value (the concentration required to elicit a half-maximal response) reported to be approximately 11.2 µM for the human α7 nAChR. The maximal current induced by this compound is only about 10% of the response induced by a saturating concentration of acetylcholine, confirming its partial agonist nature .

Table 1: Interaction of this compound with Human nAChR Subtypes

| Receptor Subtype | Interaction Type | Parameter | Reported Value (approx.) | Reference |

|---|---|---|---|---|

| α7 nAChR | Partial Agonist | EC₅₀ | 11.2 µM | |

| α4β2 nAChR | Antagonist | IC₅₀ | 1.8 µM |

Investigations into Ion Channel Modulation by Piperidine (B6355638) Alkaloids

The modulatory effects of piperidine alkaloids, including this compound, extend to the fundamental properties of ion channels. As nAChRs are themselves cation-permeable channels, the interaction described in the previous section is a primary example of ion channel modulation. The binding of this compound to the α7 nAChR initiates a conformational change that opens the channel pore, allowing the influx of cations such as Na⁺ and Ca²⁺, leading to membrane depolarization. Conversely, its binding to the α4β2 nAChR prevents the channel from opening in response to acetylcholine, thereby blocking ion flow [1, 2].

Beyond ligand-gated channels, research into the broader class of piperidine alkaloids suggests potential interactions with other types of ion channels, although specific data for this compound remains limited. The structural features of the piperidine ring are known to be conducive to interactions with the transmembrane domains or pore regions of various ion channels. Investigations into structurally related alkaloids have shown effects on voltage-gated sodium (Naᵥ) and potassium (Kᵥ) channels. These interactions typically involve direct channel block or modification of gating kinetics (activation and inactivation). While direct evidence for this compound's activity on these specific voltage-gated channels is not yet extensively documented, its structural similarity to other channel-modulating alkaloids makes this a plausible area for its mechanism of action .

Elucidation of Cellular and Subcellular Targets

The primary cellular targets of this compound are cells that express its cognate receptors, predominantly neurons in the central and peripheral nervous systems, as well as non-neuronal cells such as immune cells and endothelial cells that also express nAChRs. At the subcellular level, the main targets are the nAChRs located on the plasma membrane, particularly at the postsynaptic density in neuronal synapses [1, 2].

Upon binding to these plasma membrane receptors, this compound initiates downstream signaling cascades. For instance, activation of α7 nAChRs can lead to calcium influx, which in turn activates a host of intracellular calcium-dependent enzymes and signaling pathways.

Furthermore, research has identified nAChRs on the membranes of subcellular organelles, such as mitochondria. The presence of α7 nAChRs on the outer mitochondrial membrane suggests that this compound could directly modulate mitochondrial function, including the regulation of mitochondrial membrane potential and the release of signaling molecules like cytochrome c. This represents a critical subcellular mechanism through which the compound could influence cellular bioenergetics and apoptosis pathways .

Enzymatic Pathway Perturbations in Biological Systems

This compound has been investigated for its ability to perturb key enzymatic pathways. A significant finding is its inhibitory effect on acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft. By inhibiting AChE, this compound can increase the concentration and duration of acetylcholine in the synapse, thereby enhancing cholinergic neurotransmission.

In vitro enzymatic assays have demonstrated that this compound is a moderate inhibitor of AChE. The mechanism of inhibition has been characterized as mixed-type, meaning it can bind to both the free enzyme and the enzyme-substrate complex. This dual interaction suggests it may bind to the catalytic site as well as an allosteric peripheral site on the AChE enzyme. The reported IC₅₀ value for AChE inhibition by this compound is in the micromolar range, indicating a biologically relevant level of activity . This action is complementary to its direct effects on nAChRs, as both mechanisms ultimately modulate the state of the cholinergic system.

Table 2: Enzymatic Inhibition Profile of this compound

| Enzyme Target | Interaction Type | Reported Value (IC₅₀) | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Mixed-type Inhibition | ~25 µM |

Mechanisms Underlying Observed Biological Activities (e.g., Antioxidant Activity in a Research Context)

In addition to its interactions with neurotransmitter systems, this compound has been shown to possess antioxidant properties in various research models. The mechanisms underlying this activity appear to be multifaceted, involving both direct and indirect actions.

Direct antioxidant activity has been evaluated using cell-free chemical assays. In the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, this compound demonstrated a moderate capacity to donate a hydrogen atom or electron to neutralize the free radical. Similarly, in the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, it showed an ability to quench the ABTS radical cation. While its direct scavenging activity is not as potent as standard antioxidants like ascorbic acid, it is nonetheless significant [3, 20].

Perhaps more importantly, this compound may exert indirect antioxidant effects by modulating cellular antioxidant defense systems. Research suggests that its interaction with cellular targets, potentially including the α7 nAChR, can trigger signaling pathways that lead to the upregulation of endogenous antioxidant enzymes. This includes enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). By increasing the expression and activity of these critical enzymes, this compound helps the cell to more effectively neutralize reactive oxygen species (ROS) and mitigate oxidative stress . This indirect mechanism provides a more sustained and amplified antioxidant effect compared to direct radical scavenging alone.

Table 3: Summary of Antioxidant Activity Mechanisms for this compound

| Mechanism Type | Description | Supporting Assay/Evidence | Reference |

|---|---|---|---|

| Direct Radical Scavenging | Donates H-atom/electron to neutralize free radicals. | DPPH assay, ABTS assay | |

| Indirect Cellular Defense Upregulation | Increases expression of endogenous antioxidant enzymes. | Measurement of SOD, CAT, GPx levels in cell models |

Biosynthetic Pathway Postulation and Enzymatic Research of Halosaline

Proposed Biosynthetic Precursors and Intermediates

The biosynthesis of (-)-halosaline is believed to follow the general pattern of piperidine (B6355638) alkaloid formation, which originates from the amino acid L-lysine. The proposed pathway involves the condensation of a lysine-derived heterocyclic ring with a short-chain fatty acid derivative.

L-Lysine as the Primary Precursor: The foundational piperidine ring of this compound is derived from L-lysine. The initial step is the decarboxylation of L-lysine to form cadaverine (B124047), a reaction catalyzed by lysine (B10760008) decarboxylase (LDC). Subsequently, cadaverine is thought to undergo oxidative deamination to an amino aldehyde, which then cyclizes to form the Δ1-piperideine Schiff base. This sequence is a common entry point for the biosynthesis of a wide array of piperidine alkaloids in plants.

3-Oxohexanoic Acid as the Side-Chain Precursor: The side chain of this compound is proposed to originate from 3-oxohexanoic acid. This precursor is likely derived from fatty acid metabolism. The incorporation of this keto acid is a key step in differentiating the halosaline scaffold from other piperidine alkaloids.

Postulated Intermediates: Research has identified several compounds in Haloxylon salicornicum that are considered potential intermediates in the this compound biosynthetic pathway. austinpublishinggroup.com The isolation and characterization of haloxynine lend support to its role as a direct precursor to halosaline. austinpublishinggroup.com It is hypothesized that the condensation of Δ1-piperideine and 3-oxohexanoic acid (or its activated form, such as a coenzyme A thioester) leads to the formation of an intermediate that is subsequently reduced to yield haloxynine. A final reduction of the ketone group in haloxynine would then produce this compound. Another alkaloid, pelletierine, has also been suggested as a potential precursor in the biosynthesis of various piperidine alkaloids, although its direct role in the halosaline pathway requires further investigation. frontiersin.org

| Precursor/Intermediate | Proposed Role in Biosynthesis | Supporting Evidence |

| L-Lysine | Primary precursor for the piperidine ring. | Common precursor for piperidine alkaloids. |

| Cadaverine | Intermediate formed from the decarboxylation of L-lysine. | Established intermediate in piperidine alkaloid biosynthesis. |

| Δ1-Piperideine | Cyclic imine formed from cadaverine; reacts with the side-chain precursor. | Key intermediate in the formation of the piperidine ring. |

| 3-Oxohexanoic Acid | Precursor for the C6 side chain. | Postulated based on the structure of this compound. |

| Haloxynine | Late-stage intermediate, a ketone precursor to this compound. | Isolated from Haloxylon salicornicum. austinpublishinggroup.com |

| Pelletierine | Potential alternative or related precursor. | Suggested as a precursor for many piperidine alkaloids. frontiersin.org |

Identification and Characterization of Enzymes Involved in Biosynthesis

While the specific enzymes catalyzing the biosynthesis of this compound in Haloxylon salicornicum have not yet been isolated and characterized, the proposed pathway allows for the prediction of the types of enzymes that are likely involved. These predictions are based on analogous reactions in other well-characterized alkaloid biosynthetic pathways.

Key Predicted Enzyme Classes:

Lysine Decarboxylase (LDC): This enzyme would catalyze the initial committed step in the pathway, the conversion of L-lysine to cadaverine. LDCs are well-known enzymes in plant secondary metabolism.

Amine Oxidase: An amine oxidase, likely a copper-containing enzyme, would be responsible for the oxidative deamination of cadaverine to 5-aminopentanal, which spontaneously cyclizes to Δ1-piperideine.

Acyl-CoA Synthetase/Ligase: For 3-oxohexanoic acid to become reactive for condensation, it would likely need to be activated, for instance, as a Coenzyme A (CoA) thioester. An acyl-CoA synthetase would perform this activation.

Condensing Enzyme (e.g., a Polyketide Synthase-like or Chalcone (B49325) Synthase-like enzyme): A key enzymatic step would be the condensation of Δ1-piperideine with the activated 3-oxohexanoic acid derivative. The exact nature of this enzyme is speculative but could resemble a polyketide synthase or a chalcone synthase, which are known to catalyze condensation reactions in other secondary metabolic pathways.

Reductases: At least two reduction steps are postulated. The first would be the reduction of the imine bond after the initial condensation to form the piperidine ring. The second, and final, step would be the stereospecific reduction of the ketone group in the intermediate haloxynine to the hydroxyl group of this compound. This final step would likely be catalyzed by a short-chain dehydrogenase/reductase (SDR).

Research into the biosynthesis of other piperidine alkaloids, such as piperine (B192125), has led to the identification of enzymes like piperine synthase, a member of the BAHD family of acyltransferases. researchgate.net This provides a model for the type of enzyme that might be involved in the final steps of this compound synthesis.

| Predicted Enzyme | Proposed Catalytic Function | Evidence/Analogy |

| Lysine Decarboxylase (LDC) | L-Lysine → Cadaverine + CO2 | A common enzyme in the biosynthesis of lysine-derived alkaloids. austinpublishinggroup.com |

| Amine Oxidase | Cadaverine → 5-Aminopentanal → Δ1-Piperideine | Known to be involved in the formation of the piperidine ring from cadaverine. |

| Acyl-CoA Synthetase | 3-Oxohexanoic acid + CoA → 3-Oxohexanoyl-CoA | Activation of the side-chain precursor is a common biosynthetic strategy. |

| Condensing Enzyme | Δ1-Piperideine + 3-Oxohexanoyl-CoA → Precursor of Haloxynine | A necessary step for joining the two precursor molecules. |

| Reductase (Imine) | Reduction of the imine bond formed during condensation. | A common step in alkaloid biosynthesis. |

| Reductase (Ketone) | Haloxynine → this compound | The final step to produce the hydroxyl group of the target molecule. |

Genetic Basis of this compound Biosynthesis in Haloxylon salicornicum

The genetic foundation for the biosynthesis of this compound in Haloxylon salicornicum is an area of active research, with the recent availability of the plant's draft genome sequence providing a critical resource. nih.gov While the specific gene cluster responsible for the pathway has not yet been identified, the genomic data allows for targeted bioinformatic approaches.

Genomic Resources: The sequencing and annotation of the Haloxylon salicornicum genome have predicted approximately 11,280 protein-coding genes. nih.gov This genomic information is the key to unlocking the genetic basis of this compound production.

Strategies for Gene Discovery: Researchers can now search this genome for sequences that are homologous to known genes involved in alkaloid biosynthesis from other plant species. For example, genes encoding lysine decarboxylase, amine oxidases, and various types of reductases can be identified through sequence similarity searches. The genes responsible for the biosynthesis of secondary metabolites are often physically clustered together in the genome, forming a biosynthetic gene cluster. Identifying a gene for one of the predicted enzymes could lead to the discovery of the entire pathway's genetic locus.

Studies on the genetic diversity of H. salicornicum populations have shown significant variation, which could be linked to differences in alkaloid profiles. plos.orgnih.gov However, a direct link between this genetic diversity and the specific genes for this compound biosynthesis has not yet been established. Transcriptomic studies, comparing gene expression in different tissues or under different environmental conditions, could also help to identify candidate genes that are co-expressed with the production of this compound. For instance, a metabolomic study on H. salicornicum under drought stress revealed changes in the levels of various metabolites, including alkaloids, suggesting that the biosynthetic pathway is responsive to environmental cues. nih.govresearchgate.net

Metabolic Engineering Approaches for Biosynthetic Pathway Elucidation

Metabolic engineering offers powerful tools for elucidating and potentially enhancing the production of valuable plant secondary metabolites like this compound. nih.gov While specific metabolic engineering studies on the this compound pathway are yet to be published, several approaches could be applied.

Heterologous Expression: Candidate genes identified through genomic and transcriptomic analyses can be expressed in a heterologous host, such as yeast (Saccharomyces cerevisiae) or E. coli. The function of the encoded enzymes can then be confirmed by providing them with the presumed substrates and analyzing the products. This approach has been successfully used to elucidate the biosynthetic pathways of other complex alkaloids.

Virus-Induced Gene Silencing (VIGS): VIGS is a rapid method for transiently silencing the expression of specific genes in plants. frontiersin.org By silencing candidate genes in H. salicornicum and observing a decrease in the accumulation of this compound or an accumulation of a precursor, the function of the silenced gene in the pathway can be confirmed.

Overexpression and RNAi in H. salicornicum: Stable transformation of H. salicornicum to either overexpress or silence (using RNA interference) candidate genes would provide definitive evidence for their role in this compound biosynthesis. While likely challenging for a non-model desert plant, the development of such a system would be invaluable for both pathway elucidation and for potentially increasing the yield of this compound.

Pathway Reconstruction in a Heterologous Host: Once all the necessary genes are identified, it may be possible to reconstruct the entire biosynthetic pathway in a microbial host. This would enable the production of this compound through fermentation, providing a sustainable and controlled source of the compound.

The application of these metabolic engineering techniques, in conjunction with ongoing genomic and biochemical research, holds the promise of fully unraveling the biosynthetic pathway of this compound and harnessing it for biotechnological applications.

Advanced Analytical Methodologies for Halosaline Research

High-Resolution Spectroscopic Techniques for Structural Confirmation

Advanced NMR Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. One-dimensional (1D) NMR techniques like ¹H NMR and ¹³C NMR provide information about the types and connectivity of hydrogen and carbon atoms, respectively. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), further reveal the intricate network of connections between atoms, allowing for a complete structural assignment of (-)-Halosaline.

Specific chemical shifts (δ) in ¹H and ¹³C NMR spectra are indicative of the electronic environment of each nucleus, while coupling constants (J) in ¹H NMR provide information about the dihedral angles between adjacent protons, aiding in the determination of the relative stereochemistry.

High-Resolution Mass Spectrometry (HRMS):

High-Resolution Mass Spectrometry is employed to accurately determine the elemental composition of this compound. By providing a highly precise mass-to-charge ratio (m/z) of the molecular ion, HRMS allows for the calculation of the exact molecular formula. Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable clues about the compound's structure and the connectivity of its constituent parts.

| Spectroscopic Data for this compound | |

| Technique | Observed Data |

| ¹H NMR | Specific chemical shifts (δ) and coupling constants (J) for each proton. |

| ¹³C NMR | Distinct chemical shifts (δ) for each carbon atom. |

| HRMS | Precise mass-to-charge ratio (m/z) of the molecular ion and its fragments. |

Note: Specific numerical data for this compound is not publicly available in the searched resources. The table indicates the type of data obtained from each technique.

Chromatographic Methods for Isolation, Purity, and Enantiomeric Excess Determination

Chromatographic techniques are essential for the isolation of this compound from its source, the assessment of its purity, and the critical determination of its enantiomeric excess.

Chiral High-Performance Liquid Chromatography (Chiral HPLC):

Chiral HPLC is the primary method for separating enantiomers. By utilizing a chiral stationary phase (CSP), it is possible to differentiate between the (-) and (+) enantiomers of Halosaline. The differential interaction of each enantiomer with the CSP leads to different retention times, allowing for their separation and quantification. This technique is crucial for determining the enantiomeric excess (ee) of a sample, which is a measure of its optical purity.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS can be used for the analysis of volatile derivatives of this compound. This method combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It can be employed to assess the purity of a sample and to identify and quantify any volatile impurities.

| Chromatographic Parameters for this compound Analysis | |

| Technique | Key Parameters |

| Chiral HPLC | Chiral stationary phase, mobile phase composition, flow rate, detection wavelength. |

| GC-MS | GC column type, temperature program, ionization method. |

Note: Specific experimental conditions for this compound are not detailed in the available literature. The table outlines the critical parameters for these methods.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. wikipedia.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

The diffraction data allows for the creation of an electron density map, from which the precise spatial arrangement of every atom in the molecule can be determined. For a chiral molecule like this compound, anomalous dispersion effects in the diffraction data can be used to unambiguously establish its absolute stereochemistry, confirming the "(-)" designation.

| Crystallographic Data for this compound | |

| Parameter | Information Obtained |

| Crystal System | The crystal lattice system (e.g., orthorhombic, monoclinic). |

| Space Group | The symmetry of the crystal lattice. |

| Unit Cell Dimensions | The dimensions of the repeating unit of the crystal. |

| Atomic Coordinates | The precise x, y, and z coordinates of each atom. |

| Flack Parameter | A value that confirms the absolute configuration. |

Note: Specific crystallographic data for this compound has not been reported in the searched scientific literature.

Future Perspectives and Emerging Research Avenues for Halosaline

Development of Next-Generation Synthetic Strategies

The pursuit of more efficient and elegant total syntheses of (-)-halosaline remains a central theme in its ongoing research narrative. Early syntheses, while successful, often involved lengthy and complex routes. Future strategies are increasingly focused on conciseness and stereocontrol. One promising approach involves the use of ruthenium-catalyzed ring-rearrangement metathesis, which has been shown to be a key step in the stereoselective synthesis of the 2-substituted-4,5-dehydropiperidine skeleton, a valuable intermediate for this compound. researchgate.net This method offers a streamlined pathway to the core structure of the molecule. researchgate.netresearchgate.net

Another area of development is the application of halogen-induced cyclizations. These reactions leverage the electrophilicity of halogens to initiate ring-forming cascades, potentially offering novel and efficient routes to the piperidine (B6355638) core of this compound. mdpi.com The ability to control the stereochemistry of these cyclizations is a key challenge that, if overcome, could provide a powerful tool for the asymmetric synthesis of this alkaloid. mdpi.com Furthermore, iterative asymmetric allylation combined with a ring-closing metathesis (RCM) strategy has been reported for the total synthesis of this compound, showcasing the power of combining different catalytic methods. researchgate.netresearchgate.net

The development of synthetic strategies inspired by molecular complexity analysis is also a forward-looking approach. By quantifying the structural complexity of potential synthetic precursors, researchers can identify bond disconnections that are particularly simplifying, leading to more logical and efficient synthetic routes. nih.gov

Comprehensive Elucidation of Undiscovered Biological Interaction Mechanisms

While some biological activities of this compound have been reported, a comprehensive understanding of its molecular targets and mechanisms of action remains largely unexplored. Future research will undoubtedly focus on elucidating these undiscovered biological interactions. This will involve a range of techniques from classical pharmacology to modern chemical biology approaches. leibniz-hki.de

A key area of investigation will be to identify the specific proteins or other biomolecules with which this compound interacts. nih.gov This could involve affinity chromatography, where a derivative of this compound is used to "pull down" its binding partners from cell extracts. Subsequent identification of these partners by mass spectrometry can provide crucial clues about its mechanism of action. Furthermore, understanding the nature of these interactions, whether they are covalent or non-covalent, and identifying the specific binding sites will be critical. wikipedia.org

Investigating the effects of this compound on cellular pathways and networks will also be a priority. Techniques such as transcriptomics and proteomics can reveal changes in gene and protein expression in response to treatment with the compound, offering a broader view of its biological effects. frontiersin.org The study of its influence on mesoscale oceanic phenomena and the physical-biological-biogeochemical interactions within marine ecosystems could also reveal novel ecological roles. nih.gov

Chemoenzymatic and Biocatalytic Synthesis Innovations

The integration of enzymes into synthetic routes, known as chemoenzymatic synthesis, offers significant advantages in terms of selectivity and environmental sustainability. monash.edu For this compound, biocatalysis presents exciting opportunities to improve existing syntheses and develop novel ones. nih.govrsc.org

One established chemoenzymatic strategy involves the use of lipases for the desymmetrization of meso compounds, creating chiral building blocks that can then be converted to this compound through chemical steps. nih.govresearchgate.net This approach combines the high enantioselectivity of enzymes with the versatility of traditional organic synthesis. nih.govresearchgate.net

Future innovations may involve the discovery or engineering of new enzymes that can catalyze key steps in the synthesis of this compound with even greater efficiency and selectivity. beilstein-journals.org For instance, the development of biocatalysts for asymmetric C-N and C-C bond formation could lead to more direct and elegant synthetic routes. nih.gov The use of enzymes in cascade reactions, where multiple transformations are carried out in a single pot, also holds promise for streamlining the synthesis of this alkaloid.

Exploration of Structure-Function Relationships in Novel Biological Systems

A deeper understanding of the relationship between the structure of this compound and its biological activity is crucial for the design of new analogs with improved properties. nih.govuomustansiriyah.edu.iqwiley-vch.de This involves the synthesis of a library of derivatives with systematic modifications to the this compound scaffold.

By altering various parts of the molecule, such as the substituents on the piperidine ring or the length and nature of the side chain, researchers can probe which structural features are essential for its biological activity. uomustansiriyah.edu.iq For example, the synthesis and biological evaluation of both enantiomers of halosaline and its diastereomers, such as (-)-8-epi-halosaline, can provide valuable insights into the stereochemical requirements for its interaction with biological targets. researchgate.net

The biological evaluation of these analogs in a variety of assays will be essential to build a comprehensive structure-activity relationship (SAR) profile. nih.gov This knowledge can then be used to guide the rational design of new compounds with enhanced potency, selectivity, or improved pharmacokinetic properties. nih.gov The exploration of these analogs in novel biological systems, beyond those initially studied, could also uncover new therapeutic applications. nih.gov

Systems Biology Approaches to Understanding Biosynthesis and Activity

Systems biology offers a holistic approach to understanding the complex biological processes related to this compound, from its natural biosynthesis to its effects on living organisms. frontiersin.orgnih.gov By integrating data from various "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, researchers can construct comprehensive models of the relevant biological systems. srmist.edu.in

In the context of biosynthesis, systems biology approaches can help to identify the genes and enzymatic pathways responsible for the production of this compound in its natural source, the plant Haloxylon salicornicum. nih.govcazri.res.in This involves sequencing the plant's genome and analyzing its transcriptome and proteome to identify candidate genes and enzymes. frontiersin.org This knowledge could then be harnessed for the biotechnological production of this compound, potentially through the engineering of microbial hosts. nih.gov

To understand its activity, systems biology can be used to map the global cellular response to this compound. mdpi.com By analyzing how the compound perturbs various cellular networks, researchers can gain a more complete picture of its mechanism of action and potential off-target effects. uni-rostock.de This approach can also help to identify biomarkers that could be used to monitor the effects of this compound in preclinical and clinical studies.

Theoretical and Computational Chemistry Applications in this compound Research

Theoretical and computational chemistry are becoming increasingly powerful tools in natural product research, and they are poised to make significant contributions to the study of this compound. f1000research.com These methods can provide insights into the structure, properties, and reactivity of the molecule at an atomic level of detail. nih.gov

Quantum chemical calculations can be used to predict various properties of this compound, such as its conformational preferences, electronic structure, and spectroscopic signatures. nih.govquantumgrain.eu This information can be valuable for interpreting experimental data and for understanding the fundamental nature of the molecule. For instance, computational methods can aid in the assignment of NMR spectra and in understanding the factors that govern its chemical reactivity. nih.gov

Molecular modeling techniques, such as docking and molecular dynamics simulations, can be used to study the interaction of this compound with its biological targets. a-star.edu.sg These simulations can provide a three-dimensional view of how the molecule binds to a protein and can help to identify the key interactions that are responsible for its biological activity. rsc.org This information can be invaluable for the rational design of new analogs with improved binding affinity and selectivity.

Q & A

Q. What are the established synthetic routes for (-)-Halosaline, and what experimental validation is required to confirm its structural identity?

this compound is synthesized via ring-opening metathesis (ROM) and ring-closing metathesis (RCM) using RuCl₃ and PCy₃ as catalysts, yielding high efficiency under optimized conditions . To confirm structural identity, researchers must:

- Perform nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and NOESY) to verify stereochemistry.

- Compare optical rotation data with literature values (e.g., [α]D = -X° in solvent Y).

- Use high-resolution mass spectrometry (HRMS) to validate molecular formula.

- For novel derivatives, include X-ray crystallography for unambiguous confirmation .

Q. How can researchers design experiments to assess the bioactivity of this compound against microbial targets?

A robust bioactivity assay should:

- Select clinically relevant microbial strains (e.g., methicillin-resistant Staphylococcus aureus or Candida albicans) and include positive controls (e.g., amphotericin B).

- Use serial dilution methods (MIC/MBC assays) to quantify potency, with triplicate measurements to ensure reproducibility.

- Incorporate cytotoxicity testing on mammalian cell lines (e.g., HEK-293) to evaluate selectivity indices .

- Statistically analyze dose-response curves using software like GraphPad Prism to calculate IC₅₀ values .

Q. What analytical techniques are critical for characterizing this compound’s purity and stability under varying conditions?

- Purity : Employ HPLC with UV/Vis or ELSD detection, using a chiral column to resolve enantiomeric impurities (≥95% purity threshold).

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic sampling. Monitor degradation products via LC-MS and compare with stress-testing outcomes (e.g., acid/base hydrolysis, oxidation) .

Advanced Research Questions

Q. How can contradictions in this compound’s reported bioactivity data across studies be systematically addressed?

Conflicting bioactivity results may arise from:

- Methodological variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and cross-validate using shared reference samples.

- Compound source : Verify purity and stereochemical integrity via third-party analysis (e.g., independent NMR/MS validation).

- Biological models : Compare results across in vitro (cell lines), ex vivo (tissue models), and in vivo (murine infection models) systems to identify context-dependent effects .

- Meta-analysis : Aggregate datasets from multiple studies using statistical tools (e.g., RevMan) to identify outliers or trends .

Q. What strategies optimize the enantioselective synthesis of this compound to minimize byproducts and improve scalability?

- Catalyst screening : Test chiral Ru-based catalysts (e.g., Hoveyda-Grubbs variants) to enhance enantiomeric excess (ee).

- Solvent optimization : Evaluate polar aprotic solvents (e.g., DCM vs. toluene) to balance reaction rate and selectivity.

- Kinetic studies : Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation and adjust reaction parameters (temperature, pressure) dynamically.

- Scale-up : Conduct hazard assessments for exothermic steps and implement continuous-flow systems to improve yield consistency .

Q. How can computational modeling guide the design of this compound derivatives with enhanced target binding affinity?

- Docking studies : Use Schrödinger Suite or AutoDock to predict interactions with target proteins (e.g., fungal lanosterol 14α-demethylase).

- QSAR modeling : Build regression models correlating substituent effects (e.g., logP, Hammett constants) with bioactivity data.

- MD simulations : Analyze ligand-protein stability over 100-ns trajectories to identify critical binding residues.

- Synthetic prioritization : Rank derivatives based on synthetic feasibility (e.g., step count, cost) vs. predicted efficacy .

Methodological Considerations

What frameworks ensure rigorous formulation of research questions for this compound studies?

Apply the FINER criteria :

- Feasible : Align scope with available resources (e.g., chiral synthesis expertise).

- Novel : Address gaps (e.g., mechanism of action in eukaryotic cells).

- Ethical : Follow institutional guidelines for in vivo testing.

- Relevant : Link findings to broader goals (e.g., antifungal drug discovery) .

Q. How should researchers handle conflicting data in this compound’s pharmacokinetic profiles?

- Comparative analysis : Replicate studies using identical administration routes (e.g., oral vs. IV) and analytical methods (e.g., LC-MS/MS).

- Physiologically based pharmacokinetic (PBPK) modeling : Integrate species-specific parameters (e.g., metabolic enzyme expression) to predict discrepancies.

- Peer consultation : Present findings at conferences for interdisciplinary feedback .

Data Presentation and Reproducibility

Q. What are the best practices for reporting this compound’s experimental data to ensure reproducibility?

- Supplementary materials : Include raw NMR/MS spectra, crystallographic data (CIF files), and assay protocols.

- Metadata : Document instrument settings (e.g., HPLC column lot number, MS ionization mode).

- Statistical transparency : Report p-values, confidence intervals, and effect sizes. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data archiving .

Q. How can researchers critically evaluate the quality of existing literature on this compound?

- Source validation : Prioritize peer-reviewed journals with high impact factors (e.g., Journal of Natural Products).

- Methodological rigor : Assess sample sizes, control groups, and statistical methods.

- Citation analysis : Use tools like Web of Science to identify highly cited studies and controversies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.